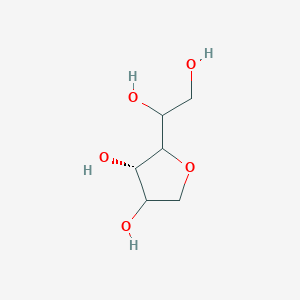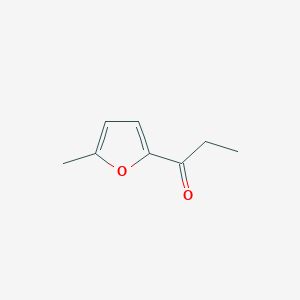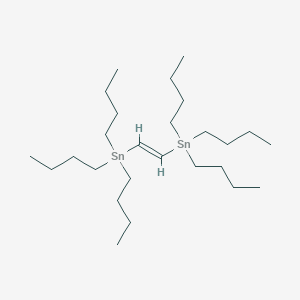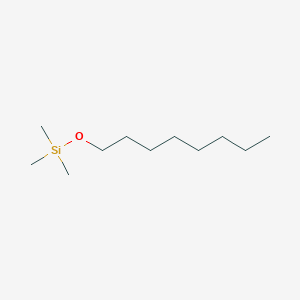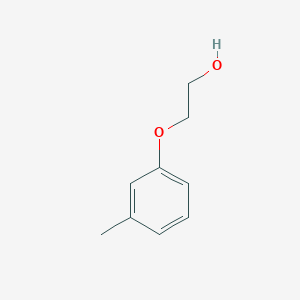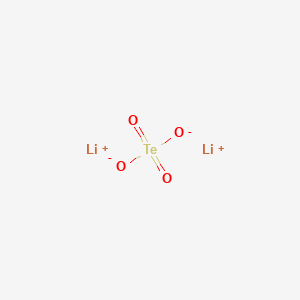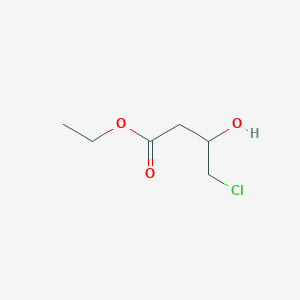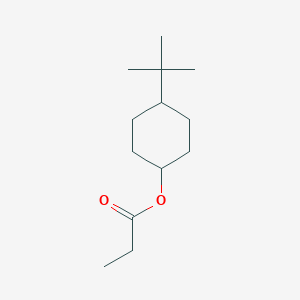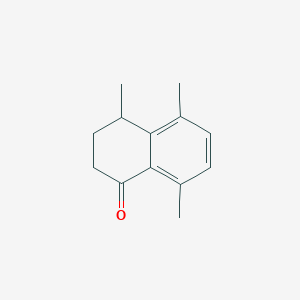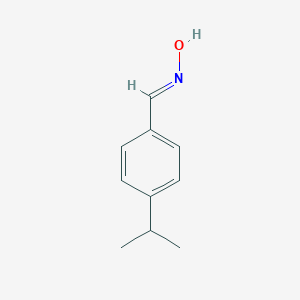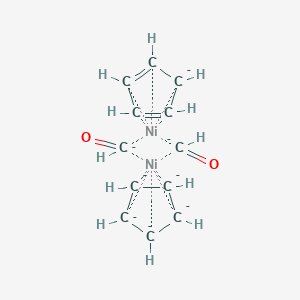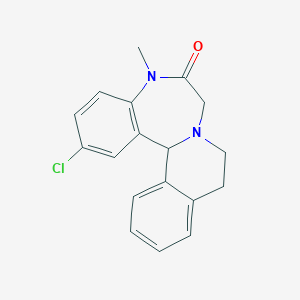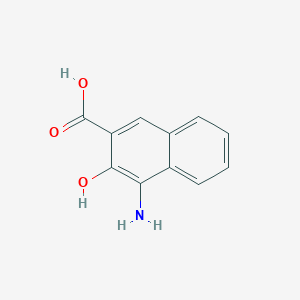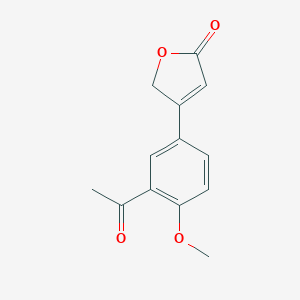
4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one, also known as AMF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. AMF is a furanone derivative that has a unique chemical structure that makes it an attractive target for researchers.
Mecanismo De Acción
The mechanism of action of 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one is not fully understood. However, studies have shown that it works by inhibiting specific enzymes and proteins in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation in the body. It also inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death.
Efectos Bioquímicos Y Fisiológicos
4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one has several biochemical and physiological effects on the body. It has been shown to reduce inflammation, which can lead to a reduction in pain and swelling. It also has anti-cancer properties, which can help prevent the growth and spread of cancer cells. Additionally, 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one has been shown to have anti-bacterial properties, which can help prevent the growth and spread of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one in lab experiments is its unique chemical structure, which makes it an attractive target for researchers. Additionally, it has several potential applications in various fields, including medicine, agriculture, and materials science. However, one of the limitations of using 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one in lab experiments is the complexity of its synthesis process, which can make it challenging to obtain in large quantities.
Direcciones Futuras
There are several future directions for 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one research. One area of focus is the development of new synthesis methods that can yield higher quantities of 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one. Additionally, researchers are studying the potential use of 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one in treating other diseases, such as Parkinson's disease and multiple sclerosis. Furthermore, 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one is being studied for its potential use in developing new materials, such as polymers and coatings.
Conclusion:
In conclusion, 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one, or 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one, is a synthetic compound that has several potential applications in various fields. Its unique chemical structure and potential health benefits have made it an attractive target for researchers. While there are still many unknowns about 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one's mechanism of action, its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a promising candidate for future research.
Métodos De Síntesis
The synthesis of 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one is a complex process that involves several steps. The most common method of synthesizing 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one is through the reaction of 3-acetyl-4-methoxyphenol with furan-2(5H)-one in the presence of a catalyst. The reaction takes place under specific conditions, including temperature, pressure, and time. The yield of 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one varies depending on the reaction conditions.
Aplicaciones Científicas De Investigación
4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one has been the subject of several scientific studies due to its potential applications in various fields. One of the most significant areas of research is in the field of medicine. 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in treating diabetes and Alzheimer's disease.
Propiedades
Número CAS |
14201-58-2 |
|---|---|
Nombre del producto |
4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one |
Fórmula molecular |
C13H12O4 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
3-(3-acetyl-4-methoxyphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C13H12O4/c1-8(14)11-5-9(3-4-12(11)16-2)10-6-13(15)17-7-10/h3-6H,7H2,1-2H3 |
Clave InChI |
PTNTZAYEADFZLE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CC(=C1)C2=CC(=O)OC2)OC |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1)C2=CC(=O)OC2)OC |
Otros números CAS |
14201-58-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



